N-(1,1-dioxidotetrahydrothien-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothien-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dioxidotetrahydrothienyl group and a bipyrazole carboxamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps. The initial step often includes the preparation of the dioxidotetrahydrothienylamine, which can be synthesized through the oxidation of tetrahydrothiophene. This intermediate is then reacted with various pyrazole derivatives under controlled conditions to form the final compound. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothien-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothienyl group to a thiolane derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothien-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxidotetrahydrothien-3-ylamine: A related compound with similar structural features but different functional groups.
3-Methyl-1,1-dioxidotetrahydrothien-3-ylamine: Another similar compound with a methyl group substitution
Uniqueness
N-(1,1-dioxidotetrahydrothien-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its combination of the dioxidotetrahydrothienyl group and the bipyrazole carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H19N5O3S |
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Molecular Weight |
337.40 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H19N5O3S/c1-8-13(9(2)19(3)18-8)11-6-12(17-16-11)14(20)15-10-4-5-23(21,22)7-10/h6,10H,4-5,7H2,1-3H3,(H,15,20)(H,16,17) |
InChI Key |
UZZKBAPMLVJELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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